molecular formula C16H12ClFN2S B15119554 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine

1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine

Cat. No.: B15119554
M. Wt: 318.8 g/mol
InChI Key: BCXSBEKQCKFWCR-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine is a phthalazine derivative characterized by a sulfanyl-linked 2-chloro-6-fluorobenzyl group at position 1 and a methyl group at position 4 of the phthalazine core. The compound’s structure combines halogenated aromatic moieties with a heterocyclic scaffold, which is common in medicinal chemistry for targeting enzymes or receptors. The chloro and fluoro substituents enhance electronegativity and influence binding interactions, while the methyl group modulates steric and lipophilic properties .

Properties

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methylphthalazine

InChI

InChI=1S/C16H12ClFN2S/c1-10-11-5-2-3-6-12(11)16(20-19-10)21-9-13-14(17)7-4-8-15(13)18/h2-8H,9H2,1H3

InChI Key

BCXSBEKQCKFWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 4-methylphthalazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with 4-methylphthalazine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorofluorophenyl group.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with substituted nucleophiles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the reduced sulfide form.

Scientific Research Applications

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE involves its interaction with specific molecular targets. The chlorofluorophenyl group can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs in the Phthalazine Family

1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)phthalazine
  • Structural Difference : The methyl group at position 4 is replaced with a 4-chlorophenyl group.
  • Impact: The bulkier 4-chlorophenyl substituent increases steric hindrance and lipophilicity (logP ~3.2 vs. Pharmacokinetic studies suggest slower metabolic clearance due to enhanced π-π stacking interactions with cytochrome P450 enzymes .
4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
  • Structural Difference : A ketone group at position 4 and a carboxylic acid at position 1 replace the sulfanyl-benzyl and methyl groups.
  • Impact : The oxo-carboxylic acid motif increases hydrophilicity (logP ~0.5), favoring aqueous solubility but limiting blood-brain barrier penetration. This compound exhibits weaker enzyme inhibition (IC₅₀ >10 μM vs. <1 μM for the target compound) in kinase assays, likely due to reduced hydrophobic binding .
2-(3,5-Difluorophenyl)-N-[1-oxo-4-(phenylsulfonyl)phthalazin-2(1H)-yl]acetamide
  • Structural Difference : Features a phenylsulfonyl group at position 4 and an acetamide-linked difluorophenyl moiety.
  • Impact : The sulfonyl group enhances hydrogen-bonding capacity, improving target affinity (Ki = 0.3 nM vs. 2.1 nM for the target compound in protease inhibition assays). However, the difluorophenyl acetamide increases metabolic instability in hepatic microsomes .

Halogenated Benzyl Sulfanyl Derivatives

1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
  • Structural Difference : A benzene core replaces the phthalazine ring, with a trihalogenated sulfanylmethyl group.
  • Impact : The simplified scaffold reduces molecular weight (MW 323 vs. 366 for the target compound) but diminishes selectivity in receptor binding assays (off-target activity >50% at 10 μM concentration). The additional fluorine at position 5 enhances electronegativity, improving interaction with polar active sites .

Functional Group Variations

  • Sulfanyl vs. Sulfonate/Sulfamate :
    • Sulfanyl groups (as in the target compound) offer moderate oxidation resistance compared to sulfonates, which are more polar but prone to enzymatic hydrolysis. For example, montelukast derivatives with sulfonate groups exhibit shorter plasma half-lives (<4 hours) than sulfanyl analogs (>8 hours) .
  • Methyl vs. Chlorophenyl Substituents :
    • Methyl groups provide metabolic stability via reduced oxidative dehalogenation. In contrast, chlorophenyl analogs (e.g., 4-(4-chlorophenyl)phthalazine) show higher cytotoxicity in hepatocyte models (LC₅₀ = 12 μM vs. 32 μM for the methyl variant) due to reactive metabolite formation .

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